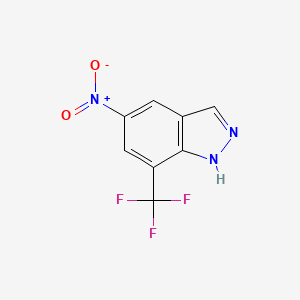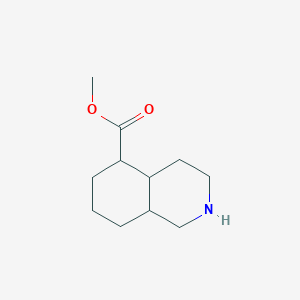
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its decahydroisoquinoline core, which is a saturated bicyclic structure, and a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature, pressure, and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and sulfuric acid for esterification is common. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the compound or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with fewer hydrogenated rings.
Isoquinoline: The parent compound with an unsaturated bicyclic structure.
Quinoline: A related compound with a different nitrogen position in the ring system.
Uniqueness
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate is unique due to its fully saturated decahydroisoquinoline core and the presence of a carboxylate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h8-10,12H,2-7H2,1H3 |
Clé InChI |
KVMFQPJACCDDCM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC2C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
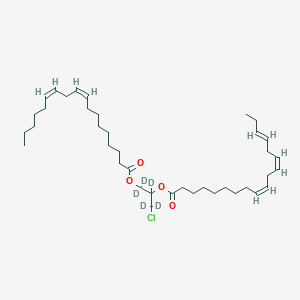


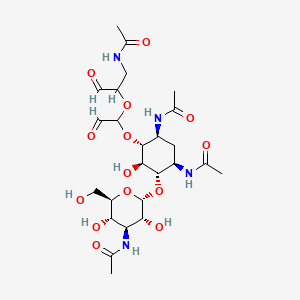
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

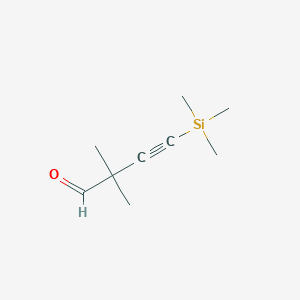

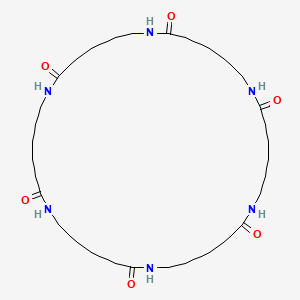
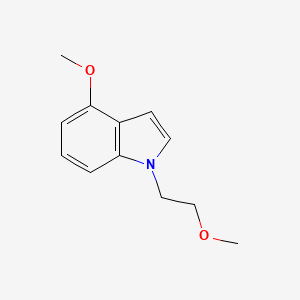
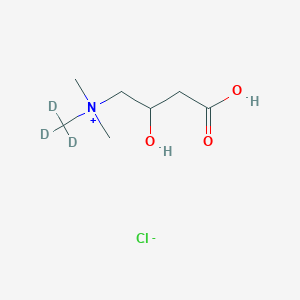
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
